
N-(1-Pyrenemethyl)iodoacetamide
概要
説明
N-(1-Pyrenemethyl)iodoacetamide is an organic compound with the molecular formula C19H14INO. It is characterized by the presence of a pyrene moiety attached to an iodoacetamide group. This compound is notable for its applications in biochemical research, particularly in the study of protein interactions and signal transduction pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Pyrenemethyl)iodoacetamide typically involves the reaction of 1-pyrenemethylamine with iodoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
1-Pyrenemethylamine+Iodoacetic acid→this compound
Industrial Production Methods: The key steps involve the preparation of 1-pyrenemethylamine and its subsequent reaction with iodoacetic acid under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: N-(1-Pyrenemethyl)iodoacetamide primarily undergoes nucleophilic substitution reactions due to the presence of the iodoacetamide group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxides can react with this compound under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the pyrene moiety.
Reduction: Reducing agents such as sodium borohydride can reduce the iodoacetamide group to the corresponding amine.
Major Products:
Nucleophilic Substitution: The major products are typically substituted acetamides, where the iodine atom is replaced by the nucleophile.
Oxidation: Oxidation of the pyrene moiety can lead to the formation of pyrenequinones.
Reduction: Reduction of the iodoacetamide group results in the formation of N-(1-Pyrenemethyl)acetamide.
科学的研究の応用
N-(1-Pyrenemethyl)iodoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: The compound is employed in the labeling and detection of specific proteins and peptides in cells, aiding in the study of protein-protein interactions and signal transduction pathways.
Medicine: It is utilized in drug development and clinical trials to investigate the mechanisms of action of potential therapeutic agents.
作用機序
The mechanism of action of N-(1-Pyrenemethyl)iodoacetamide involves the alkylation of thiol groups in cysteine residues of proteins. This alkylation prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine peptidases. The pyrene moiety allows for the visualization of these interactions through fluorescence, making it a valuable tool in biochemical studies .
類似化合物との比較
Iodoacetamide: Similar to N-(1-Pyrenemethyl)iodoacetamide, iodoacetamide is an alkylating agent that inhibits cysteine peptidases by alkylating thiol groups. it lacks the fluorescent pyrene moiety.
Iodoacetic Acid: This compound also alkylates thiol groups but has a carboxylic acid group instead of an amide group, making it more reactive under acidic conditions.
Uniqueness: this compound is unique due to the presence of the pyrene moiety, which imparts fluorescent properties. This allows for the real-time observation of biochemical interactions, making it a powerful tool in both research and industrial applications .
特性
IUPAC Name |
2-iodo-N-(pyren-1-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-10-17(22)21-11-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)19(14)18(12)13/h1-9H,10-11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLXDHPIAFAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376361 | |
| Record name | N-(1-Pyrenemethyl)iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153534-76-0 | |
| Record name | N-(1-Pyrenemethyl)iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



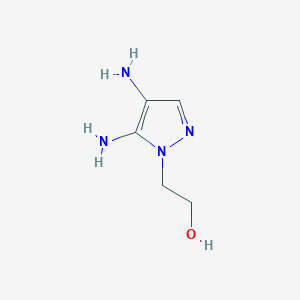
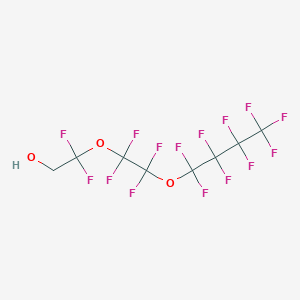

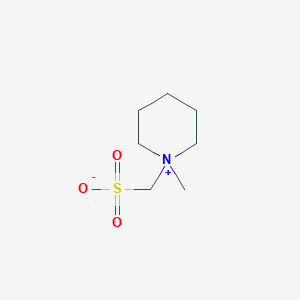
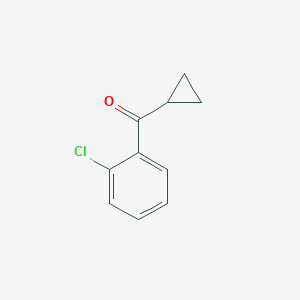
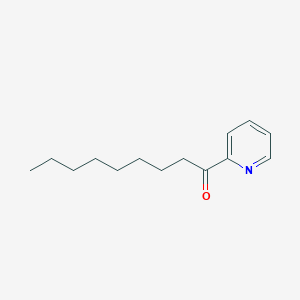




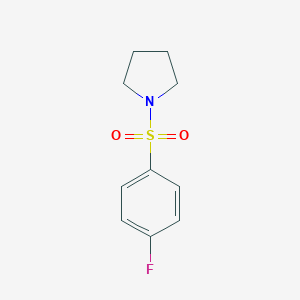

![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)
